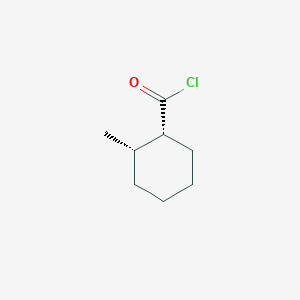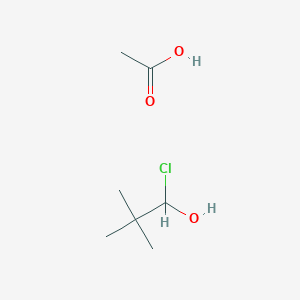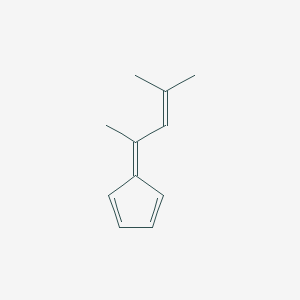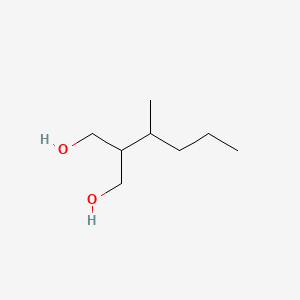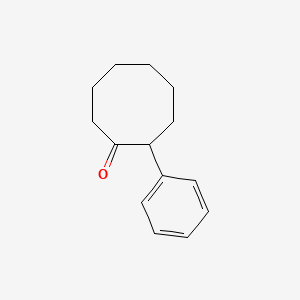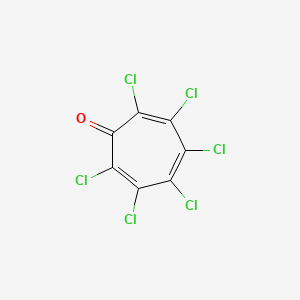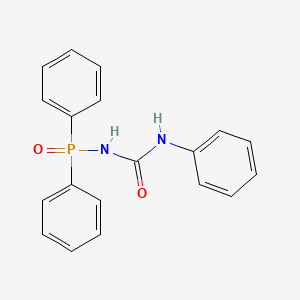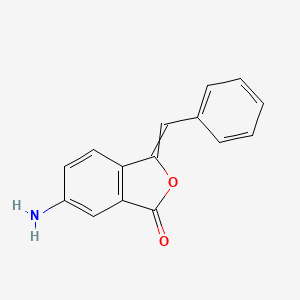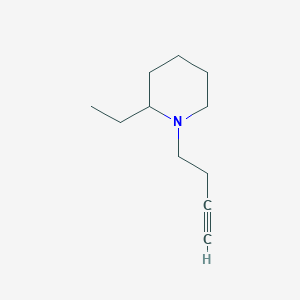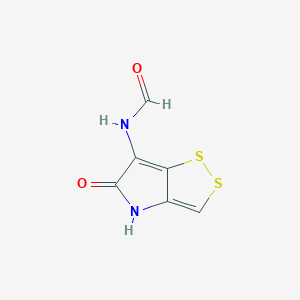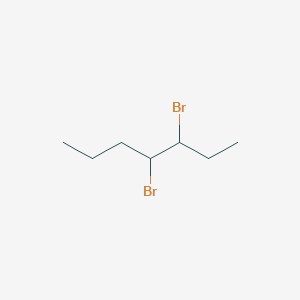
3,4-Dibromoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromoheptane: is an organic compound with the molecular formula C7H14Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dibromoheptane can be synthesized through the bromination of heptane. The reaction typically involves the addition of bromine (Br2) to heptane in the presence of a catalyst or under UV light. The reaction conditions need to be carefully controlled to ensure the selective addition of bromine atoms at the 3rd and 4th positions of the heptane chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and heptane in large reactors, with precise control over temperature and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Heating this compound with a strong base can lead to the elimination of hydrogen bromide (HBr), forming alkenes.
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of various substituted heptanes.
Elimination: Formation of heptenes.
Reduction: Formation of heptane.
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromoheptane is used as an intermediate in organic synthesis. It serves as a starting material for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: While specific applications in biology and medicine are limited, dibromoalkanes like this compound can be used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-dibromoheptane in chemical reactions involves the interaction of its bromine atoms with various reagents. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form double bonds.
Comparaison Avec Des Composés Similaires
1,2-Dibromoethane: Used as a fumigant and in organic synthesis.
1,3-Dibromopropane: Used in the synthesis of polymers and other organic compounds.
1,4-Dibromobutane: Used in the production of pharmaceuticals and other chemicals.
Uniqueness: 3,4-Dibromoheptane is unique due to its specific bromination pattern on the heptane chain, which imparts distinct reactivity and properties compared to other dibromoalkanes.
Propriétés
Numéro CAS |
21266-90-0 |
|---|---|
Formule moléculaire |
C7H14Br2 |
Poids moléculaire |
257.99 g/mol |
Nom IUPAC |
3,4-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-5-7(9)6(8)4-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
JZGBICDPBLLXKB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
